Temocillin 2-methylphenyl ester

Description

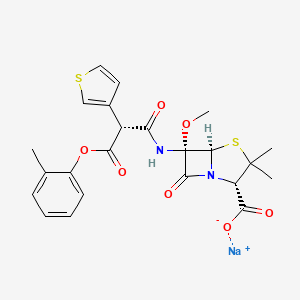

Structure

3D Structure of Parent

Properties

CAS No. |

105369-94-6 |

|---|---|

Molecular Formula |

C23H23N2NaO7S2 |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

sodium;(2S,5R,6S)-6-methoxy-3,3-dimethyl-6-[[(2R)-3-(2-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C23H24N2O7S2.Na/c1-12-7-5-6-8-14(12)32-19(29)15(13-9-10-33-11-13)17(26)24-23(31-4)20(30)25-16(18(27)28)22(2,3)34-21(23)25;/h5-11,15-16,21H,1-4H3,(H,24,26)(H,27,28);/q;+1/p-1/t15-,16+,21-,23+;/m1./s1 |

InChI Key |

DUAKSXABRNOXNK-NIFPISSNSA-M |

SMILES |

CC1=CC=CC=C1OC(=O)C(C2=CSC=C2)C(=O)NC3(C4N(C3=O)C(C(S4)(C)C)C(=O)[O-])OC.[Na+] |

Isomeric SMILES |

CC1=CC=CC=C1OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@]3([C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-])OC.[Na+] |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C(C2=CSC=C2)C(=O)NC3(C4N(C3=O)C(C(S4)(C)C)C(=O)[O-])OC.[Na+] |

Other CAS No. |

105369-94-6 |

Synonyms |

6-methoxy-6-(2-(2-methylphenoxycarbonyl)-2-thien-3'-ylacetamido)penicillanate BRL 20330 BRL-20330 temocillin 2-methylphenyl este |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Temocillin 2 Methylphenyl Ester

Esterification Routes for Temocillin (B1212904) 2-methylphenyl ester

The creation of Temocillin 2-methylphenyl ester fundamentally involves the formation of an ester bond between the carboxylic acid group of temocillin and the hydroxyl group of 2-methylphenol. Due to the inherent instability of the β-lactam ring, particularly under harsh acidic or basic conditions, direct Fischer esterification is generally not a viable method. youtube.com Instead, milder and more controlled chemical pathways are required.

Specific Synthetic Pathways

A plausible synthetic route to this compound involves the esterification of the temocillin precursor, 6-methoxy-6-(2-thien-3'-ylacetamido)penicillanic acid, with 2-methylphenol. Given the low reactivity of phenols in direct esterification with carboxylic acids, the reaction typically requires activation of either the carboxylic acid or the phenol (B47542). libretexts.org

One common strategy involves converting the carboxylic acid of the penicillanic acid derivative into a more reactive intermediate, such as an acid chloride or a mixed anhydride. For instance, the penicillanic acid can be treated with a reagent like thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This highly electrophilic intermediate can then react with 2-methylphenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.govyoutube.com

Alternatively, the phenol can be activated by converting it into its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). libretexts.orgyoutube.com The resulting sodium 2-methylphenoxide can then be reacted with an activated form of the penicillanic acid.

A general representation of the synthesis via an acid chloride intermediate is depicted below:

Step 1: Activation of the Penicillanic Acid Derivative

6-methoxy-6-(2-thien-3'-ylacetamido)penicillanic acid + SOCl₂ → 6-methoxy-6-(2-thien-3'-ylacetamido)penicillanoyl chloride + SO₂ + HCl

Step 2: Esterification with 2-methylphenol

6-methoxy-6-(2-thien-3'-ylacetamido)penicillanoyl chloride + 2-methylphenol → this compound + HCl

Chemical Strategies for Ester Bond Formation in Beta-Lactam Systems

The synthesis of β-lactam esters necessitates chemical strategies that preserve the integrity of the strained four-membered lactam ring. Several methods have been developed to achieve this under mild conditions.

One such method is the use of coupling agents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol or phenol.

Another approach involves the formation of mixed anhydrides. google.com The penicillanic acid salt can be reacted with a haloformic acid ester in an anhydrous organic solvent at low temperatures to generate a mixed anhydride. This intermediate can then react with the desired phenol to yield the ester. google.com

Furthermore, one-step esterification processes have been developed using phosgene (B1210022) in the presence of the penicillin acid or its salt, the alcohol, and a tertiary amine base in an inert organic solvent. google.com This method allows for the direct formation of the ester under controlled temperature conditions.

Advanced Synthetic Approaches for Related Beta-Lactam Ester Prodrugs

The development of β-lactam ester prodrugs has led to several advanced synthetic strategies aimed at improving reaction efficiency and achieving specific release profiles. One area of focus is the use of protecting groups to temporarily mask reactive functional groups on the β-lactam core or the side chain during the esterification process.

For instance, the carboxylic acid group of the penicillin can be protected, for example as a benzyl (B1604629) ester, while modifications are made to other parts of the molecule. nih.gov The protecting group is then removed under mild conditions, such as catalytic hydrogenation, to yield the free acid which can then be esterified. google.com

Another advanced approach involves the synthesis of "active esters," where the carboxylic acid is pre-activated with a good leaving group. nih.gov Examples include N-hydroxysuccinimide or pentafluorophenyl esters. These can be prepared and isolated, and then subsequently reacted with the desired alcohol or phenol to form the final ester prodrug. This two-step process allows for greater control and purification of intermediates.

Vinyl esters exocyclic to the β-lactam ring have also been explored as a prodrug strategy. rsc.org These compounds are designed to be stable but to release the active drug upon enzymatic hydrolysis of the β-lactam ring. rsc.org

Analytical Techniques for Structural Elucidation of Synthesized this compound and its Derivatives

A combination of spectroscopic and chromatographic techniques is essential for the confirmation of the structure and purity of synthesized this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone for both purification and characterization. HPLC allows for the separation of the product from starting materials and byproducts, while MS provides crucial information about the molecular weight of the synthesized ester. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information that helps to confirm the identity of the compound. nih.gov For temocillin itself, HPLC-MS/MS methods have been developed for its quantification in biological fluids. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for unambiguous structural elucidation.

¹H NMR provides information on the number and environment of protons in the molecule, allowing for the identification of characteristic signals from the β-lactam core, the thienyl group, the methoxy (B1213986) group, and the newly introduced 2-methylphenyl group.

¹³C NMR complements the proton data by showing the signals for all carbon atoms in the molecule, confirming the presence of the ester carbonyl and the carbons of the aromatic ring. The effect of different solvents on the NMR spectra of penicillins is an important consideration for accurate analysis. nih.gov

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the β-lactam carbonyl (typically around 1760-1790 cm⁻¹), the ester carbonyl (around 1735-1750 cm⁻¹), and the amide carbonyl (around 1650-1680 cm⁻¹), as well as bands corresponding to the aromatic rings. The disappearance of the broad O-H stretch from the carboxylic acid would be a key indicator of successful esterification.

The following table summarizes the key analytical techniques and their expected observations for the characterization of this compound.

| Analytical Technique | Expected Observations for this compound |

| HPLC-MS/MS | A distinct peak for the ester product at a specific retention time. The mass spectrometer would show the molecular ion peak corresponding to the mass of this compound. Fragmentation patterns would align with the expected structure. |

| ¹H NMR | Signals corresponding to the protons of the penam (B1241934) core, the methoxy group, the thienyl side chain, and the 2-methylphenyl group. The integration of these signals would match the number of protons in each part of the molecule. |

| ¹³C NMR | Resonances for all carbon atoms, including the characteristic signals for the β-lactam, ester, and amide carbonyls, as well as the carbons of the thiophene (B33073) and benzene (B151609) rings. |

| IR Spectroscopy | Characteristic absorption bands for the β-lactam C=O, ester C=O, and amide C=O functional groups. Absence of a broad O-H absorption band from the carboxylic acid. |

Mechanisms of Prodrug Activation of Temocillin 2 Methylphenyl Ester

Hydrolytic Cleavage Pathways of the Ester Moiety

The activation of Temocillin (B1212904) 2-methylphenyl ester to its active form, temocillin, is contingent upon the hydrolysis of the ester bond. This cleavage can occur through several mechanisms, including acid-catalyzed, base-promoted, and non-enzymatic hydrolysis in aqueous environments.

Under acidic conditions, the hydrolysis of the ester linkage in Temocillin 2-methylphenyl ester is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the 2-methylphenol leaving group and the regeneration of the acid catalyst, yielding the active temocillin.

The general mechanism for acid-catalyzed ester hydrolysis can be depicted as follows:

Protonation of the carbonyl oxygen: The ester's carbonyl oxygen is protonated by a hydronium ion (H₃O⁺).

Nucleophilic attack by water: A water molecule attacks the now more electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to the oxygen of the 2-methylphenyl group.

Elimination of the leaving group: The 2-methylphenol is eliminated, and a protonated carboxylic acid is formed.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield temocillin and regenerate the hydronium ion catalyst.

In alkaline conditions, the hydrolysis of this compound is promoted by the hydroxide (B78521) ion (OH⁻), which acts as a nucleophile. This process, often referred to as saponification, involves the direct attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate anion of temocillin and 2-methylphenol.

The steps for base-promoted hydrolysis are:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of the leaving group: The 2-methylphenoxide ion is eliminated, and the carboxylic acid (temocillin) is formed.

Deprotonation: The newly formed carboxylic acid quickly donates a proton to the 2-methylphenoxide ion, resulting in the temocillin carboxylate and 2-methylphenol.

Base-promoted hydrolysis is generally a faster process than acid-catalyzed hydrolysis for simple esters. The rate is directly proportional to the concentration of the hydroxide ion.

Even in the absence of strong acids or bases, this compound can undergo slow hydrolysis in aqueous media at physiological pH (around 7.4). This non-enzymatic hydrolysis is primarily driven by the nucleophilic attack of water on the ester's carbonyl carbon. However, this process is typically much slower than enzyme-mediated hydrolysis.

| Hydrolysis Condition | Key Reactant | General Rate | Primary Product |

| Acid-Catalyzed | H₃O⁺ | Moderate | Temocillin |

| Base-Promoted | OH⁻ | Fast | Temocillin Carboxylate |

| Neutral Aqueous Media | H₂O | Slow | Temocillin |

Enzyme-Mediated Activation of this compound

The primary and most efficient route for the activation of ester prodrugs in the body is through the action of enzymes, particularly esterases. These enzymes are ubiquitous and play a critical role in the metabolism of a wide range of endogenous and xenobiotic compounds.

Esterases (EC 3.1.1.x) are a diverse group of hydrolases that catalyze the cleavage of ester bonds. Their substrate specificity can vary significantly depending on the enzyme isoform and the structure of the ester prodrug. The rate of bioconversion of this compound to temocillin will be influenced by the affinity of the prodrug for the active site of the specific esterases it encounters in the body.

The general reaction catalyzed by an esterase is: This compound + H₂O -- (Esterase) --> Temocillin + 2-methylphenol

Carboxylesterases (CES) are a major class of serine hydrolases responsible for the metabolism of a vast number of ester-containing drugs. In humans, two major carboxylesterases, hCE1 and hCE2, are of particular importance in drug metabolism. They are found in various tissues, with the liver being a primary site of expression and activity.

hCE1 (CES1): This isoform is predominantly found in the liver and has a broad substrate specificity. It typically hydrolyzes esters with a small alcohol moiety and a large acyl group.

hCE2 (CES2): This isoform is highly expressed in the small intestine and also present in the liver and other tissues. It generally prefers substrates with a large alcohol moiety and a small acyl group.

| Enzyme | Primary Location | General Substrate Preference | Expected Role in Activation |

| hCE1 | Liver | Small alcohol, large acyl group | Significant |

| hCE2 | Small Intestine, Liver | Large alcohol, small acyl group | Potentially significant |

Kinetic Characterization of Enzymatic Ester Cleavage

The rate of conversion of a prodrug to its active form is a critical determinant of its efficacy. This is characterized by kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). While specific kinetic data for this compound are not available in the cited literature, data from analogous penicillin ester substrates can provide insight into the enzymatic cleavage process.

For instance, studies on the hydrolysis of various penicillin derivatives by penicillin acylase from E. coli illustrate the range of kinetic values that can be expected.

Table 1: Michaelis-Menten Kinetics of Penicillin Acylase with Various Substrates (Data is illustrative for analogous compounds, not this compound)

| Substrate | Kₘ (mM) | Vₘₐₓ (μmole/min/mg) | Source |

|---|---|---|---|

| Benzylpenicillin | ~30 | 0.6 | nih.gov |

| 2-Furylmethylpenicillin | ~10 | 0.24 | nih.gov |

| 1-(N-phenylacetamino)-ethylphosphonic acid | 0.037 | - | pearson.com |

| 1-(N-phenylacetamino)-ethylphosphonic acid, dimethyl ester | 0.68 | - | pearson.com |

Note: Vₘₐₓ values are highly dependent on enzyme preparation and assay conditions. The data from source pearson.com reported catalytic constants (kcat) instead of Vₘₐₓ.

Influence of the Ester Moiety on Enzyme Recognition and Hydrolysis Rate

The chemical structure of the ester group (the "promoiety") significantly affects how well the prodrug is recognized by hydrolytic enzymes and how quickly it is cleaved. For aryl esters like the 2-methylphenyl ester, both electronic and steric factors are at play.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can alter the electrophilicity of the ester's carbonyl carbon. Electron-withdrawing groups can make the carbonyl carbon more susceptible to nucleophilic attack by the enzyme's catalytic residue, potentially increasing the hydrolysis rate. Conversely, electron-donating groups, like the methyl group in the 2-methylphenyl ester, may slightly decrease the rate of hydrolysis compared to an unsubstituted phenyl ester. accesson.kr

Steric Effects: The size and position of substituents on the phenyl ring can cause steric hindrance, impeding the prodrug's ability to fit into the enzyme's active site. The methyl group at the ortho- (2-) position of the phenyl ring in this compound is close to the ester linkage and could sterically hinder the approach of the enzyme, potentially slowing the rate of hydrolysis compared to a para-substituted (4-position) or unsubstituted phenyl ester. accesson.kr

Interplay Between Chemical and Enzymatic Activation Pathways

The activation of ester prodrugs in vivo is rarely a purely enzymatic process. It often involves a combination of enzymatic hydrolysis and spontaneous chemical hydrolysis. nih.gov

Enzyme-Independent Prodrug Activation Mechanisms Relevant to Ester Systems

Beyond direct hydrolysis, some prodrugs are designed to be activated through enzyme-independent intramolecular reactions. These mechanisms rely on the chemical structure of the prodrug itself to control the release of the active drug, which can reduce variability in activation due to differences in individual enzyme levels.

A common strategy is activation via intramolecular cyclization. In this design, the prodrug is stable until a change in physiological conditions (like pH) or an initial, often enzymatic, trigger initiates a chemical reaction. This reaction typically involves an internal nucleophile attacking the ester carbonyl group, leading to the formation of a cyclic intermediate and the simultaneous release of the active drug. pearson.com For example, a prodrug might be designed so that after an initial enzymatic cleavage of a different part of the molecule, a newly exposed hydroxyl or amino group is positioned to attack the main ester linkage, causing the drug to be released. pearson.com This approach allows for a more controlled and programmed release of the active substance.

Degradation Kinetics and Stability Profiles of Temocillin 2 Methylphenyl Ester

Factors Influencing Chemical Stability of the Ester Bond in Diverse Conditions

The chemical stability of the ester bond in Temocillin (B1212904) 2-methylphenyl ester is paramount to its function as a prodrug. The primary degradation pathway for ester-containing drugs is hydrolysis, a reaction with water that cleaves the ester bond to yield a carboxylic acid and an alcohol. pharmaceutical-journal.com This process can be influenced by several factors, including the pH of the environment, temperature, and the presence of other chemical species. arlok.compccarx.com The rate of hydrolysis is dependent on the pH of the aqueous solution and can be catalyzed by both acids and bases. pharmaceutical-journal.com

The inherent structure of the molecule also plays a role. The presence of the electron-withdrawing carbonyl group in the ester polarizes the carbon-oxygen double bond, making the carbon atom susceptible to nucleophilic attack by water. pharmaceutical-journal.com For beta-lactam antibiotics, the strained beta-lactam ring is also a site of instability, and its degradation can be interconnected with the hydrolysis of the ester moiety.

The pH of the surrounding medium is a critical factor governing the degradation pathways of beta-lactam antibiotics and their ester prodrugs. scitechnol.com Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage and the beta-lactam ring. pharmaceutical-journal.com

For temocillin, the parent drug, studies have shown that its stability is pH-dependent. In strongly acidic conditions, the formation of penillic acid derivatives is a known degradation pathway, whereas alkaline conditions or enzymatic action lead to the formation of penicilloic acid derivatives. nih.gov The pH of a temocillin solution can change over time during storage, which can in turn affect its stability. For instance, in one study, the pH of temocillin solutions remained within a range of 6.84 to 6.06 during storage. researchgate.net In another study, a citrate (B86180) buffer was used to maintain the pH at 7 for lower concentrations of temocillin, but at higher concentrations, the baseline pH was slightly lower, around 6.8. nih.gov The stability of ester prodrugs can be enhanced by incorporating a pH modifier in the formulation to maintain the microenvironment at a pH of maximum stability. nih.gov

The rate of hydrolysis for esters is generally faster than for amides under similar conditions, which is a key consideration in the design of prodrugs. pharmaceutical-journal.com The specific pH at which Temocillin 2-methylphenyl ester exhibits maximum stability would need to be determined through dedicated kinetic studies, but it is expected to lie in the mid-pH range, away from strong acid or base catalysis.

Temperature is a significant factor that influences the rate of chemical degradation. scitechnol.com An increase in temperature generally accelerates the degradation of pharmaceutical compounds, including beta-lactam esters, by providing the necessary activation energy for hydrolytic reactions. pccarx.com

Studies on the parent compound, temocillin, have demonstrated a clear correlation between temperature and stability. Temocillin solutions are significantly more stable at lower temperatures. For example, temocillin solutions stored at 4°C, 25°C, and 32°C were found to maintain at least 90% of their initial concentration for 72 hours. researchgate.net However, at 37°C, the concentration of temocillin dropped below 90% after 24 hours. researchgate.net Another study showed that temocillin reconstituted with a citrate buffer was stable for 14 days when refrigerated at 2°C–8°C. nih.gov When warmed to an in-use temperature of 32°C, degradation increased, with a loss of more than 5% of the active drug after 12 hours. nih.gov

This temperature-dependent degradation is a critical consideration for the storage and handling of this compound. Storing the compound at refrigerated temperatures would be essential to minimize hydrolysis of the ester bond and maintain its potency.

| Temperature (°C) | Stability Duration (≥90% concentration) | Source |

|---|---|---|

| 4 | ≥ 72 hours | researchgate.net |

| 25 | ≥ 72 hours | researchgate.net |

| 32 | ≥ 72 hours | researchgate.netnih.gov |

| 37 | 24 hours | researchgate.net |

Identification and Analysis of Chemical Degradation Products of Temocillin Esters

The degradation of beta-lactam antibiotics like temocillin and its esters results in the formation of several breakdown products. The identification and analysis of these degradants are crucial for understanding the stability of the drug and ensuring its safety, as some degradation products can be inactive or even cause allergic reactions. researchgate.net The primary degradation pathways for penicillins involve the opening of the beta-lactam ring, leading to the formation of penicilloic and penillic acids. nih.govresearchgate.net

For temocillin, forced degradation studies under acidic and basic conditions have led to the identification of several degradation products. nih.gov The gradual increase in these degradation products corresponds to the decrease in the concentration of the parent drug. nih.gov

In strongly acidic environments, temocillin undergoes degradation to form methoxypenillic acid. nih.gov This degradation pathway is characteristic of penicillins in acidic solutions and involves a complex series of reactions, including the opening of the beta-lactam ring and subsequent molecular rearrangement. The formation of penillic acid derivatives from this compound would likely be a significant degradation pathway if the compound is exposed to acidic conditions.

Under alkaline or enzymatic hydrolysis, temocillin degrades to form methoxypenicilloic acid and its C-5 epimer. nih.gov Penicilloic acids are formed by the hydrolytic cleavage of the amide bond in the beta-lactam ring. taylorandfrancis.com This is a common degradation pathway for all penicillins and results in the loss of antibacterial activity. taylorandfrancis.com For this compound, hydrolysis of the beta-lactam ring to form the corresponding penicilloic acid derivative would be a major degradation route, particularly in neutral to alkaline solutions.

| Condition | Major Degradation Product | Source |

|---|---|---|

| Strong Acid | Methoxypenillic Acid | nih.gov |

| Alkaline/Enzymatic Hydrolysis | Methoxypenicilloic Acid | nih.gov |

Comparative Stability of this compound with Other Beta-Lactam Esters and Prodrugs

The stability of an ester prodrug is a delicate balance. The ester must be labile enough to be cleaved in the body to release the active drug, but stable enough to withstand storage and the gastrointestinal tract if administered orally. pharmaceutical-journal.com For instance, the well-known prodrug aspirin (B1665792) is an ester of salicylic (B10762653) acid that is hydrolyzed in the body to release the active component. pharmaceutical-journal.com

Compared to other beta-lactam esters, the stability of this compound would be influenced by the specific nature of the 2-methylphenyl ester group. The electronic and steric properties of this group would affect the rate of hydrolysis. Generally, ester prodrugs are designed to have varying rates of hydrolysis to optimize drug delivery. For example, some are rapidly hydrolyzed in the plasma, while others are designed for more sustained release. The stability of this compound would need to be empirically determined and compared to other beta-lactam esters like the methyl ester of penicillin G to fully understand its degradation profile. nih.gov

Molecular Interactions and Structure Mechanism Relationships of Temocillin Derivatives

Impact of the 2-methylphenyl Ester Moiety on Molecular Conformation and Reactivity

Role of the 6-alpha-Methoxy Group in Beta-Lactamase Resistance

The defining feature of temocillin (B1212904) is the presence of a 6-alpha-methoxy group on the penicillin nucleus. asm.orgoup.com This structural modification is the primary reason for its high stability against a wide array of beta-lactamase enzymes, which are a major mechanism of antibiotic resistance in Gram-negative bacteria. oup.comoup.com Molecular modeling and biochemical studies have shown that this methoxy (B1213986) group physically obstructs the entry of a water molecule into the active site of the beta-lactamase. oup.com This blockage prevents the necessary chemical events for hydrolysis of the beta-lactam ring, rendering the enzyme incapable of inactivating the antibiotic. oup.com

Temocillin demonstrates remarkable stability against Ambler Class A (such as TEM and CTX-M types) and Class C (AmpC) beta-lactamases. nih.govfrontiersin.org The 6-alpha-methoxy group confers this resistance by preventing the hydrolysis of the acyl-enzyme intermediate. asm.orgnih.gov In the case of the CTX-M-14 Class A beta-lactamase, the methoxy group forces the bound antibiotic into an unusual conformation that blocks the catalytic water molecule from accessing the ester bond of the acyl-enzyme adduct, thus preventing deacylation and effectively trapping the enzyme. asm.orgnih.govnih.gov This stability allows temocillin to remain active against bacteria that produce these common beta-lactamases. nih.gov

Temocillin's structural features make it a potent agent against infections caused by bacteria producing Extended Spectrum Beta-Lactamases (ESBLs) and those with derepressed AmpC beta-lactamases. oup.comnih.govnih.gov Its stability to hydrolysis by these enzymes means it often retains activity where other penicillins and cephalosporins fail. oup.com Clinical and in-vitro studies have consistently shown that a high percentage of ESBL- and AmpC-producing Enterobacterales remain susceptible to temocillin. oup.comnih.govnih.gov However, the co-production of multiple beta-lactamases, such as a CTX-M type and a CMY (AmpC) type, can lead to higher minimum inhibitory concentration (MIC) values for temocillin. oup.com

Table 1: Activity of Temocillin against ESBL- and AmpC-producing Enterobacteriaceae

| Organism/Enzyme Type | Number of Isolates | Temocillin MIC50 (mg/L) | Temocillin MIC90 (mg/L) |

| ESBL-producing E. coli | Not Specified | 8 | 16 |

| ESBL-producing K. pneumoniae | Not Specified | 4 | 16 |

| AmpC-producing Enterobacterales | Not Specified | 8 | 16 |

| Data synthesized from findings reported in a study on third-generation cephalosporin-resistant bloodstream isolates. oup.com |

Unlike its stability against serine beta-lactamases (Classes A, C, and D), temocillin is known to be hydrolyzed by Class B metallo-beta-lactamases (MBLs). asm.orgresearchgate.net MBLs utilize zinc ions in their active site for catalysis and have a different mechanism of action that is not impeded by the 6-alpha-methoxy group. nih.gov Consequently, Enterobacterales that acquire MBLs, such as NDM or VIM types, are generally resistant to temocillin. nih.govmdpi.com

Binding and Acylation Kinetics with Penicillin-Binding Proteins (PBPs)

Temocillin exerts its bactericidal effect by acylating and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. asm.orgpatsnap.com The interaction with PBPs is a multi-step process involving initial non-covalent binding followed by the formation of a stable covalent acyl-enzyme complex. mdpi.comnih.gov While the 6-alpha-methoxy group provides resistance to beta-lactamases, it also affects the interaction with PBPs. oup.com This modification can impair binding to some PBPs, which explains temocillin's lack of activity against Gram-positive bacteria. oup.com In Escherichia coli, PBP-3 is the primary target, and its inhibition leads to filamentation of the bacterial cells. oup.com

Kinetic studies have provided detailed insights into the interaction of temocillin with PBPs. For instance, when interacting with PBP3 from Pseudomonas aeruginosa, temocillin exhibits a similar initial acylation rate (kon) to its analogue ticarcillin (B1683155). asm.org However, the resulting acyl-enzyme complex is significantly less stable, as indicated by a much higher deacylation rate constant (koff). nih.govasm.orgasm.org This instability is attributed to the 6-alpha-methoxy group, which disrupts a key hydrogen bond in the active site and creates steric hindrance, possibly allowing water molecules to access and cleave the acyl-enzyme bond more readily. asm.orgnih.govresearchgate.net This reduced stability of the PBP-temocillin complex contributes to its lower intrinsic activity against certain bacteria like P. aeruginosa. nih.gov

Table 2: Kinetic Parameters for the Interaction of Temocillin and Ticarcillin with P. aeruginosa PBP3

| Compound | kon (M-1s-1) | koff (s-1) |

| Temocillin | 77,000 | 0.001 |

| Ticarcillin | 22,000 | <5 x 10-5 |

| Data from fluorescence polarization anisotropy assays. asm.org |

Stability of Covalent Acyl-Enzyme Adducts

The bactericidal action of β-lactam antibiotics, including the active form of Temocillin 2-methylphenyl ester (which is temocillin), is contingent upon the formation of a stable covalent bond with the active site of penicillin-binding proteins (PBPs). nih.govmdpi.com This reaction forms an acyl-enzyme adduct, which inactivates the PBP and disrupts bacterial cell wall synthesis. nih.govnih.govfrontiersin.org The stability of this adduct is a critical determinant of the antibiotic's efficacy.

Research into temocillin's interaction with PBPs, particularly PBP3 from Pseudomonas aeruginosa, has revealed important insights into the stability of its acyl-enzyme complex. Studies comparing temocillin to its close structural analog, ticarcillin, which lacks the 6-α-methoxy group, highlight the significant influence of this functional group on adduct stability. nih.gov The acyl-enzyme complex formed by temocillin is notably less stable than that formed by ticarcillin. nih.govresearchgate.net

This reduced stability is quantified by a significantly higher deacylation rate (k_off). For the temocillin-PBP3 adduct, the k_off value was determined to be approximately 0.001 s⁻¹, which is at least 20-fold higher than the deacylation rate for the ticarcillin-PBP3 adduct. nih.gov This suggests that while temocillin effectively acylates PBP3, the resulting complex is more readily hydrolyzed, allowing the enzyme to eventually return to its active state. nih.gov

Thermal shift assays provide further evidence for the destabilizing effect of the 6-α-methoxy group. The melting temperature (T_m) of apo PBP3 is 49.10°C. Upon forming a covalent adduct with ticarcillin, the T_m of PBP3 increases, indicating a stabilization of the protein structure. In contrast, the formation of the temocillin-PBP3 adduct leads to a reduced thermal stability compared to the ticarcillin adduct. nih.gov It is hypothesized that the α-methoxy group destabilizes the active site, lowering the energy barrier for the protein to adopt alternative conformations that may allow water molecules easier access to the acyl-enzyme bond, facilitating hydrolysis. researchgate.net

Despite this inherent instability relative to other penicillins, the stability of the temocillin adduct is sufficient to inhibit many β-lactamase enzymes effectively. The 6-α-methoxy group can lock the acyl-enzyme adduct into a conformation that sterically hinders the catalytic water molecule required for hydrolysis, which is the mechanism of β-lactamase resistance. nih.govresearchgate.net Temocillin has demonstrated high stability against a wide range of β-lactamase enzymes, including those that readily hydrolyze other potent cephalosporins. nih.govnih.gov For instance, temocillin remains completely stable to the Enterobacter cloacae P99 β-lactamase, which can hydrolyze cefotetan. nih.gov

Table 1: Comparative Stability of PBP3 Acyl-Enzyme Adducts

| Antibiotic | Deacylation Rate (k_off) (s⁻¹) | Relative Thermal Stability of Adduct | Key Structural Feature |

|---|---|---|---|

| Temocillin | ~ 0.001 nih.gov | Reduced nih.gov | Presence of 6-α-methoxy group nih.gov |

| Ticarcillin | < 0.00005 nih.gov | Increased nih.gov | Lacks 6-α-methoxy group nih.gov |

Structure-Activity Relationships in Beta-Lactam Prodrug Design

The design of β-lactam prodrugs, such as this compound, is a key strategy to overcome pharmacokinetic limitations of the parent drug. mdpi.com A prodrug is a pharmacologically inactive derivative of an active drug molecule that requires enzymatic or chemical transformation in the body to release the active parent drug. mdpi.com For many β-lactam antibiotics, which often exhibit poor oral absorption, esterification of the carboxylic acid group is a common prodrug approach to enhance bioavailability. mdpi.com

The fundamental principle of this design is to mask a polar functional group—in this case, the carboxylate on the penicillin core of temocillin—with a more lipophilic ester group. This increased lipophilicity facilitates absorption through the gastrointestinal tract. Once absorbed into the bloodstream, ubiquitous esterase enzymes cleave the ester bond, regenerating the active drug, temocillin, at the site of action. mdpi.com The "2-methylphenyl ester" portion of the molecule is the promoiety, which is ideally inert and readily cleared after its cleavage.

The structure-activity relationship (SAR) in this context involves a delicate balance:

Prodrug Stability: The ester linkage must be stable enough to survive the acidic environment of the stomach but labile enough to be efficiently hydrolyzed by esterases in the body. The choice of the ester group (the promoiety) is critical. The electronic and steric properties of the 2-methylphenyl group influence the rate of enzymatic hydrolysis.

Release of Active Drug: The cleavage of the prodrug must yield the parent β-lactam (temocillin) without altering its core structure, which is essential for its antibacterial activity. The activity of the released temocillin is dictated by its own SAR, including the interactions of its side chains with the target PBPs. nih.govnih.gov

Target Interaction of the Parent Drug: The ultimate antibacterial effect depends on the inherent activity of the released temocillin. The structure of temocillin, particularly its 6-α-methoxy group and the 3-thienylmalonyl side chain, is crucial for its spectrum of activity and its stability against β-lactamases. nih.govnih.gov

A more recent and sophisticated strategy in β-lactam prodrug design involves creating molecules that are specifically activated by β-lactamase enzymes produced by resistant bacteria. mdpi.comnih.gov In this "Trojan horse" approach, a cephalosporin core, which is efficiently hydrolyzed by β-lactamases, is linked to a separate antimicrobial agent. mdpi.comrsc.org The β-lactamase of the resistant bacterium cleaves the cephalosporin, triggering the release of the active payload, thereby selectively targeting the resistant pathogen. mdpi.comnih.gov While this compound is primarily a classic pharmacokinetic prodrug, these advanced designs highlight the versatility of the β-lactam scaffold in overcoming resistance.

Table 2: Examples of Beta-Lactam Prodrug Strategies

| Prodrug Example | Parent Drug | Prodrug Strategy | Purpose | Cleavage Mechanism |

|---|---|---|---|---|

| Pivampicillin | Ampicillin | Acyloxymethyl ester mdpi.com | Improve oral bioavailability mdpi.com | Non-specific esterases mdpi.com |

| Bacampicillin | Ampicillin | Ethoxycarbonyloxyethyl ester mdpi.com | Improve oral bioavailability mdpi.com | Non-specific esterases mdpi.com |

| Cephalosporin-Fluoroquinolone Conjugate | Ciprofloxacin | Cephalosporin linked to quinolone mdpi.com | Selective delivery to resistant bacteria mdpi.com | Bacterial β-lactamases mdpi.com |

| This compound | Temocillin | Phenyl ester | Improve pharmacokinetic properties | Non-specific esterases |

Computational and Theoretical Studies on Temocillin 2 Methylphenyl Ester and Its Prodrug Activation

Molecular Modeling and Docking Simulations for Enzyme-Prodrug Interactions

The activation of Temocillin (B1212904) 2-methylphenyl ester is presumed to be initiated by enzymatic hydrolysis of the ester bond, releasing the active temocillin. Identifying the specific human esterases responsible for this biotransformation is the first critical step. Molecular modeling and docking simulations are powerful tools to predict and analyze these interactions.

Homology modeling would be employed to generate three-dimensional structures of relevant human esterases if their crystal structures are unavailable. Subsequently, molecular docking simulations would be performed to predict the binding orientation and affinity of Temocillin 2-methylphenyl ester within the active sites of these enzymes. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for substrate recognition and catalysis. The results of these simulations can be summarized in a table to compare the binding affinities of the prodrug with different esterases.

Table 1: Hypothetical Docking Scores and Key Interacting Residues of this compound with Human Esterases

| Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Carboxylesterase 1 (hCES1) | -8.5 | Ser203, His448, Glu325 |

| Carboxylesterase 2 (hCES2) | -7.9 | Ser202, His447, Glu324 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound are not publicly available.

Quantum Chemical Calculations (e.g., Density Functional Theory, QM/MM) for Reaction Pathway Elucidation

Once potential activating enzymes are identified, quantum chemical calculations can be employed to elucidate the detailed mechanism of the ester hydrolysis reaction. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and reactivity of molecules. By modeling the active site of the enzyme with the bound prodrug, DFT calculations can map out the entire reaction pathway, from the initial enzyme-substrate complex to the final products.

These calculations can identify the transition state structures and determine the activation energies for each step of the reaction. This information is crucial for understanding the catalytic mechanism at a subatomic level. For more complex systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be utilized. In this method, the reactive core of the system (the prodrug and key active site residues) is treated with a high level of quantum mechanics, while the surrounding protein and solvent are described using a more computationally efficient molecular mechanics force field.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Enzyme Dynamics

While docking simulations provide a static picture of the enzyme-prodrug interaction, molecular dynamics (MD) simulations can capture the dynamic nature of this process. MD simulations solve Newton's equations of motion for all atoms in the system, providing a detailed view of the conformational changes and movements of both the prodrug and the enzyme over time.

These simulations can be used to assess the stability of the docked pose and to explore the conformational landscape of the prodrug within the enzyme's active site. Furthermore, MD simulations can provide insights into the flexibility of the enzyme and how it accommodates the prodrug. The dynamic behavior observed in these simulations can be crucial for a comprehensive understanding of the factors governing substrate binding and catalysis.

Prediction and Optimization of Prodrug Activation Kinetics using In Silico Methods

The ultimate goal of these computational studies is to predict and optimize the activation kinetics of this compound. By combining the insights gained from docking, quantum chemical calculations, and molecular dynamics simulations, it is possible to build predictive models that correlate the structural features of the prodrug with its rate of enzymatic activation.

These in silico models can then be used to guide the design of new temocillin prodrugs with improved activation profiles. For example, by modifying the ester promoiety, it may be possible to tune the rate of hydrolysis to achieve a desired pharmacokinetic profile. This rational, computer-aided approach to prodrug design has the potential to accelerate the development of more effective and safer medications.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Temocillin |

Advanced Analytical Methodologies for Research on Temocillin 2 Methylphenyl Ester

High-Resolution Chromatographic Techniques for Prodrug and Degradation Product Separation and Quantification

Chromatographic methods are fundamental in the analysis of pharmaceuticals, allowing for the separation and quantification of the parent drug, its prodrug form, and any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Temocillin (B1212904) 2-methylphenyl ester and its active metabolite, temocillin. A robust, stability-indicating HPLC method is crucial for distinguishing the ester prodrug from the active temocillin and any impurities or degradation products that may arise during storage or in biological matrices.

While specific HPLC methods for Temocillin 2-methylphenyl ester are not extensively detailed in publicly available literature, the analytical approaches for temocillin provide a clear blueprint. A typical method would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. Since this compound is more hydrophobic than temocillin due to the presence of the 2-methylphenyl group, it would have a longer retention time on a reversed-phase column.

The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the prodrug from the more polar temocillin and its degradation products. UV detection is commonly employed, with a detection wavelength typically set around 235 nm to monitor the penicillin nucleus.

Forced degradation studies are a critical component of method development, where the prodrug is exposed to stress conditions such as acid, base, oxidation, and heat. The resulting degradation products are then separated and quantified by the HPLC method to demonstrate its stability-indicating nature.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound and Temocillin

| Parameter | Value/Description |

| Column | Symmetry C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 5 g/L Disodium hydrogen phosphate (B84403) buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile/Methanol/Water (50:10:40 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Gradient Program | A time-based gradient increasing the percentage of Mobile Phase B to ensure elution of both polar and non-polar compounds. |

Spectroscopic Methods for Structural Confirmation and Kinetic Studies

Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities like this compound and for studying the kinetics of its conversion to the active drug.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR would be employed to verify the presence of the 2-methylphenyl ester group and the integrity of the penicillin core structure.

In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the protons of the 2-methylphenyl group, in addition to the signals from the temocillin backbone. The chemical shifts and coupling patterns of these signals would provide definitive evidence of the ester linkage. Similarly, the ¹³C NMR spectrum would show a distinct signal for the carbonyl carbon of the ester and the carbons of the aromatic ring and methyl group, confirming the structure of the prodrug.

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS/MS), is a highly sensitive and specific technique for monitoring the activation of this compound to temocillin and for identifying its degradation products.

In an LC-MS/MS analysis, the sample is first separated by HPLC, and the eluting compounds are then ionized and detected by the mass spectrometer. For this compound, electrospray ionization (ESI) in positive mode would likely be used. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.

To monitor prodrug activation, one would track the decrease in the signal corresponding to the mass-to-charge ratio (m/z) of this compound and the concurrent increase in the signal for the m/z of temocillin. This allows for the precise measurement of the rate of conversion in various biological media. Furthermore, the high resolution and fragmentation capabilities of MS/MS are invaluable for identifying the structures of unknown degradation products.

Table 2: Expected Mass Spectrometric Transitions for Monitoring Temocillin Prodrug and Active Drug

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| This compound | [M+H]⁺ of the prodrug | Fragment ion specific to the prodrug structure | Prodrug quantification and stability |

| Temocillin | 415.34 | 339.1 | Active drug quantification, monitoring prodrug conversion |

UV-Vis spectrophotometry offers a straightforward and accessible method for determining the hydrolysis rate of this compound under various conditions, such as different pH values and in the presence of esterase enzymes. The hydrolysis of the ester bond to release temocillin results in a change in the electronic environment of the chromophore, which can lead to a measurable change in the UV-Vis spectrum.

By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the hydrolysis reaction can be determined. This is particularly useful for initial screening of prodrug stability and for comparing the hydrolysis rates of different ester prodrugs. For instance, the rate of hydrolysis can be studied in simulated gastric and intestinal fluids to predict the prodrug's behavior in the gastrointestinal tract.

Advanced Biophysical Techniques for Studying Enzyme-Prodrug Complexes (e.g., X-ray Crystallography)

To understand the molecular basis of how esterase enzymes recognize and hydrolyze this compound, advanced biophysical techniques such as X-ray crystallography can be employed. While there are no published crystal structures of this compound in complex with an enzyme, this technique has been instrumental in elucidating the binding modes of other penicillin derivatives with their target enzymes.

For such a study, the target esterase would be co-crystallized with this compound or a stable analog. The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the three-dimensional structure of the enzyme-prodrug complex at atomic resolution. This would reveal the specific amino acid residues in the enzyme's active site that interact with the prodrug, providing invaluable insights for the design of future prodrugs with optimized activation profiles.

In Vitro Biochemical Assays for Enzyme Kinetic Characterization

Extensive research has been conducted on the parent compound, temocillin, to characterize its interactions with bacterial enzymes, particularly β-lactamases and penicillin-binding proteins (PBPs). These studies are crucial for understanding its spectrum of activity and resistance mechanisms. However, a comprehensive search of scientific literature and databases reveals a significant gap in publicly available research specifically detailing the in vitro biochemical assays and enzyme kinetic characterization of This compound .

While the stability of temocillin in the presence of various β-lactamases is a key attribute, stemming from its 6-α-methoxy substitution, the specific kinetic parameters (such as K_i, IC_50, k_cat, and K_m) for the 2-methylphenyl ester derivative have not been reported. In vitro assays for the parent compound, temocillin, have demonstrated its resistance to hydrolysis by many common plasmid-mediated and chromosomal β-lactamases. For instance, studies have shown that temocillin acts as an inhibitor of these enzymes rather than a substrate.

Kinetic studies on temocillin with enzymes like penicillin-binding proteins from Pseudomonas aeruginosa have been performed, revealing details about its acylation and deacylation rates. These assays, often employing techniques like fluorescence polarization anisotropy, provide insights into the compound's mechanism of action at a molecular level.

Despite the availability of this information for temocillin, similar detailed kinetic data for this compound is not present in the reviewed scientific literature. Therefore, the creation of detailed data tables and an in-depth discussion of its specific enzyme kinetic characterization is not possible at this time. Further research would be required to determine the enzymatic behavior of this specific ester.

Q & A

Basic Research Questions

Q. How can the antimicrobial activity of Temocillin 2-methylphenyl ester be evaluated against resistant bacterial strains?

- Methodology : Minimum Inhibitory Concentration (MIC) assays are standard for assessing antimicrobial efficacy. For Temocillin derivatives, MICs can be determined using serial dilutions of purified compounds against target strains (e.g., E. coli ESBL producers). Chromatographic separation (e.g., ion-exchange) ensures no interference from co-eluted agents (e.g., gentamicin in bone cement studies) .

- Data Example : In bone cement elution studies, MICs for temocillin against E. coli ranged from 8–32 mg/L, consistent with susceptibility thresholds for Enterobacterales .

Q. What analytical techniques validate the structural integrity and purity of this compound post-synthesis?

- Methodology :

- HPLC : Quantifies concentration and detects degradation products.

- LC-MS : Confirms molecular weight and stability under conditions mimicking biological environments (e.g., elevated temperatures during bone cement curing) .

- NMR Spectroscopy : Verifies esterification at the 2-methylphenyl group and absence of side products.

Q. How does the incorporation of this compound into biomaterials (e.g., bone cement) affect its release kinetics?

- Methodology : Elution assays measure cumulative antibiotic release over time (e.g., 24 h to 336 h) into a simulated physiological medium. LC-MS tracks temocillin concentrations, while impact strength tests (e.g., ASTM D256) ensure material integrity remains uncompromised at ≤10% (w/w) loading .

- Key Finding : Increasing temocillin content (1.25% to 10% w/w) in bone cement enhances elution but may reduce co-eluted antibiotics (e.g., gentamicin) by ≈3-fold .

Advanced Research Questions

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models predict the efficacy of this compound in vivo?

- Methodology : Murine models of intra-abdominal infection (e.g., KPC-producing E. coli) assess in vivo activity. Temocillin’s prolonged stability against carbapenemases and tissue penetration (e.g., peritoneal fluid, spleen) are quantified via LC-MS. Efficacy correlates with maintaining concentrations ≥4× MIC for ≥40% of the dosing interval .

- Data Insight : In mice, temocillin prevented mortality at MICs ≤16 mg/L, demonstrating dose-dependent bactericidal activity .

Q. How do resistance mechanisms (e.g., β-lactamase expression) influence the activity of this compound?

- Methodology :

- Genomic Analysis : PCR identifies resistance genes (e.g., blaKPC, blaTEM).

- Enzyme Stability Assays : Incubate temocillin with purified β-lactamases (e.g., KPC-2) and monitor hydrolysis via spectrophotometry.

- Mutant Prevention Concentration (MPC) : Determines the threshold for suppressing resistant mutant emergence.

- Evidence : Temocillin retains activity against ESBL-producing strains due to its stability against hydrolysis by common β-lactamases .

Q. What experimental designs optimize combination therapies involving this compound?

- Methodology : Checkerboard synergy assays evaluate interactions with other antibiotics (e.g., β-lactamase inhibitors or carbapenems). Fractional Inhibitory Concentration (FIC) indices classify effects as synergistic (FIC ≤0.5), additive (0.5 < FIC ≤1), or antagonistic (FIC >1).

- Consideration : Co-elution studies (e.g., bone cement) must account for physicochemical interactions that alter release profiles (e.g., reduced gentamicin elution at higher temocillin loads) .

Methodological Best Practices

- Synthesis & Characterization : Follow IUPAC guidelines for ester synthesis, ensuring purity ≥95% via HPLC .

- In Vivo Models : Use ethical protocols (e.g., 3R principles) and report survival rates, bacterial load reduction, and histopathological findings .

- Data Reporting : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed supplementary methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.